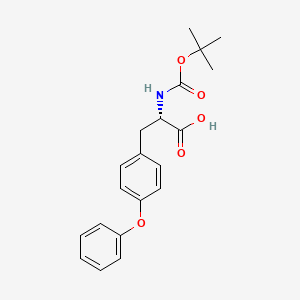
N-叔丁氧羰基-4-(苯氧基)-L-苯丙氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-4-(phenoxy)-L-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with a phenoxy group. This compound is commonly used in peptide synthesis and medicinal chemistry due to its stability and reactivity.
科学研究应用
Boc-4-(phenoxy)-L-phenylalanine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is utilized in the design and synthesis of pharmaceutical agents.
Bioconjugation: It serves as a linker in the conjugation of biomolecules for drug delivery and diagnostic applications.
Material Science: The compound is explored for its potential in creating functionalized materials and polymers.
作用机制
Mode of Action
It’s known that the tert-butoxycarbonyl (Boc) group is often used in organic chemistry for protection of amines . The Boc group can be introduced into a variety of organic compounds using flow microreactor systems . .
Biochemical Pathways
The compound might be involved in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . .
Pharmacokinetics
Boronic acids and their esters, which this compound might be related to, are only marginally stable in water . This could potentially impact the bioavailability of the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-(phenoxy)-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium bicarbonate or triethylamine.
Phenoxy Substitution: The phenyl ring of the protected phenylalanine is then substituted with a phenoxy group using a suitable phenol derivative and a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production of Boc-4-(phenoxy)-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated peptide synthesizers and high-throughput purification techniques.
化学反应分析
Types of Reactions: Boc-4-(phenoxy)-L-phenylalanine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like DCC or DIC.
Substitution Reactions: The phenoxy group can be further modified through nucleophilic substitution reactions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Substitution: Phenol derivatives and suitable bases or catalysts.
Major Products:
Deprotected Phenylalanine: Removal of the Boc group yields 4-(phenoxy)-L-phenylalanine.
Peptide Conjugates: Coupling reactions result in peptide chains incorporating Boc-4-(phenoxy)-L-phenylalanine.
相似化合物的比较
Boc-L-phenylalanine: Lacks the phenoxy substitution, making it less versatile in certain applications.
Fmoc-4-(phenoxy)-L-phenylalanine: Uses a different protecting group (fluorenylmethyloxycarbonyl) which offers different deprotection conditions.
Uniqueness: Boc-4-(phenoxy)-L-phenylalanine is unique due to its combination of the Boc protecting group and the phenoxy substitution, providing a balance of stability and reactivity suitable for various synthetic and research applications.
属性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-20(2,3)26-19(24)21-17(18(22)23)13-14-9-11-16(12-10-14)25-15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLQWSYPQAZKEO-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














